molecular formula C28H37N5O6 B12372604 E3 Ligase Ligand-linker Conjugate 24

E3 Ligase Ligand-linker Conjugate 24

Cat. No.: B12372604
M. Wt: 539.6 g/mol
InChI Key: RWXDWGBEGCJTKS-ZZWBGTBQSA-N
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Description

E3 Ligase Ligand-linker Conjugate 24 is a compound that plays a crucial role in the field of proteolysis-targeting chimeras (PROTACs). This compound is a conjugate of an E3 ligase ligand and a linker, specifically designed to recruit Cereblon (CRBN) protein. It serves as a key intermediate in the synthesis of complete PROTAC molecules, which are used to target and degrade specific proteins within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 24 involves the conjugation of Thalidomide (HY-14658) with a corresponding linker. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems to handle large quantities of reagents and products.

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 24 primarily undergoes conjugation reactions, where the ligand and linker are covalently bonded. Additionally, it can participate in:

Common Reagents and Conditions:

Major Products: The major product of these reactions is the this compound itself, which can be further used to synthesize complete PROTAC molecules.

Scientific Research Applications

Applications in Scientific Research

  • Targeted Protein Degradation
    • E3 Ligase Ligand-Linker Conjugate 24 is instrumental in developing PROTACs that facilitate targeted degradation of proteins implicated in various diseases, including cancer and neurodegenerative disorders. By recruiting E3 ligases such as cereblon and von Hippel-Lindau, researchers can selectively degrade proteins that are otherwise difficult to target with traditional small molecules .
  • Biochemical Characterization
    • Studies have demonstrated the ability of E3 ligase ligands to induce degradation through site-specific recruitment. For instance, modifications to proteins like enhanced green fluorescent protein (EGFP) have shown differential degradation based on the conjugation site, illustrating the importance of spatial orientation in achieving effective degradation .
  • Optimization of Linker Length
    • Research indicates that linker length significantly affects the potency and efficiency of PROTACs. The exploration of varying lengths has led to insights on how linker flexibility can influence the formation of productive E3 ligase complexes, thereby enhancing degradation efficacy .

Case Study 1: Degradation of CDK4/6

A study focused on developing PROTACs targeting cyclin-dependent kinases 4 and 6 (CDK4/6) utilized this compound to conjugate various E3 ligase ligands with palbociclib, an FDA-approved drug. The resultant PROTACs demonstrated effective degradation capabilities with DC50 values below 10 nM, highlighting the conjugate's role in enhancing therapeutic efficacy against breast cancer .

Case Study 2: Enhanced Green Fluorescent Protein (EGFP)

In another investigation, researchers utilized E3 ligase ligand-linker conjugates to study the degradability of EGFP at different surface locations. By employing bioorthogonal chemistry, they achieved selective degradation through precise recruitment of ubiquitin ligases, leading to significant variations in degradation efficiency based on ligand attachment points .

Table 1: Summary of PROTAC Applications Using this compound

Application AreaDescriptionKey Findings
Cancer TherapyTargeting CDK4/6 for breast cancer treatmentEffective degradation with DC50 < 10 nM
Neurodegenerative DiseasesDegradation of Tau proteinSelective targeting through site-specific recruitment
Biochemical StudiesInvestigating protein surface modificationsVariability in degradation based on attachment site

Table 2: Comparison of Linker Length Effects

Linker Length (PEG units)Degradation Efficiency (%)Observations
Short (e.g., PEG2)HighOptimal spatial orientation for complex formation
Medium (e.g., PEG6)ModerateBalances flexibility and binding affinity
Long (e.g., PEG9)LowToo lengthy for effective complex interaction

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 24 functions by forming a ternary complex with the target protein and the E3 ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The process involves the following steps:

    Binding: The ligand binds to the target protein, while the linker connects to the E3 ligase.

    Complex Formation: The ternary complex is formed, bringing the target protein in close proximity to the E3 ligase.

    Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein.

    Degradation: The ubiquitinated protein is recognized and degraded by the proteasome

Comparison with Similar Compounds

E3 Ligase Ligand-linker Conjugate 24 is unique due to its specific design for recruiting Cereblon (CRBN) protein. Similar compounds include:

These compounds share the common feature of being part of PROTACs but differ in their specific ligands and target proteins, highlighting the versatility and specificity of this compound in targeting Cereblon (CRBN).

Properties

Molecular Formula

C28H37N5O6

Molecular Weight

539.6 g/mol

IUPAC Name

tert-butyl 2-[(3R)-3-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]pyrrolidin-1-yl]acetate

InChI

InChI=1S/C28H37N5O6/c1-28(2,3)39-24(35)17-31-9-8-18(16-31)15-30-10-12-32(13-11-30)19-4-5-20-21(14-19)27(38)33(26(20)37)22-6-7-23(34)29-25(22)36/h4-5,14,18,22H,6-13,15-17H2,1-3H3,(H,29,34,36)/t18-,22?/m1/s1

InChI Key

RWXDWGBEGCJTKS-ZZWBGTBQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CN1CC[C@@H](C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O

Canonical SMILES

CC(C)(C)OC(=O)CN1CCC(C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O

Origin of Product

United States

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